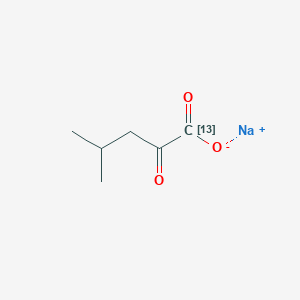

4-Methyl-2-oxopentanoic acid-13C sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;4-methyl-2-oxo(113C)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFAZKRLPPMQEO-NWZHYJCUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635678 | |

| Record name | Sodium 4-methyl-2-oxo(1-~13~C)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93523-70-7 | |

| Record name | Sodium 4-methyl-2-oxo(1-~13~C)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-oxopentanoic acid-13C sodium in Metabolic Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-oxopentanoic acid-13C sodium, a stable isotope-labeled compound pivotal for advanced metabolic research. Also known as α-Ketoisocaproic acid-13C (KIC-13C) sodium salt, this tracer is instrumental in quantifying protein turnover, studying amino acid kinetics, and probing metabolic pathways in vivo. This document details its chemical properties, outlines key experimental protocols, presents quantitative data from tracer studies, and visualizes its central role in leucine (B10760876) metabolism. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in preclinical and clinical investigations.

Introduction

This compound is the isotopically labeled form of the keto acid of leucine.[1][2][3] Its primary utility in the research setting is as a metabolic tracer, allowing for the precise measurement of dynamic biological processes.[1][3] By introducing a known amount of the 13C-labeled compound, scientists can track its conversion to other molecules, providing insights into the rates of metabolic pathways. This is particularly valuable in the study of leucine metabolism, as the reversible transamination between leucine and α-ketoisocaproate (KIC) is a key regulatory point.[4][5] The use of stable, non-radioactive isotopes makes this tracer safe for human studies, including those involving children and pregnant women.[5][6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Synonyms | α-Ketoisocaproic acid-13C sodium, 2-Keto-4-methylpentanoic acid-1-13C sodium salt | [1][2] |

| CAS Number | 93523-70-7 | [1][2] |

| Molecular Formula | C₅¹³CH₉NaO₃ | [1][2] |

| Molecular Weight | 153.12 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | -20°C, sealed, away from moisture and light | [1] |

Core Applications in Metabolic Research

The principal applications of this compound revolve around its role as a precursor to leucine. Its administration allows for the assessment of intracellular leucine enrichment and the kinetics of protein synthesis and breakdown.

Whole-Body Protein Turnover Studies

A common application is in measuring whole-body protein turnover through primed, continuous infusion of L-[1-13C]leucine, where the enrichment of both leucine and its metabolite, KIC, are measured in the plasma.[3][6][7] The enrichment of plasma [1-13C]KIC is often used as a surrogate for intracellular [1-13C]leucine enrichment, as KIC is formed intracellularly from leucine.[1]

Metabolic Flux Analysis and Breath Tests

The rate of oxidation of leucine can be assessed using the 13C-KICA breath test.[8] In this procedure, oral administration of 13C-KICA is followed by the measurement of 13CO2 in expired air, which is a product of leucine oxidation.[8] This provides a non-invasive method to study branched-chain amino acid catabolism.

In Vivo Metabolic Imaging

Hyperpolarized [1-13C]KIC has been utilized in magnetic resonance spectroscopy (MRS) to non-invasively profile branched-chain amino acid metabolism in tumors.[2] This advanced imaging technique allows for the real-time observation of the conversion of KIC to leucine, providing insights into tumor-specific metabolic pathways.[2]

Quantitative Data from Tracer Studies

The following tables summarize key quantitative findings from studies utilizing 13C-labeled KIC and leucine.

Table 1: Plasma Enrichment and Tissue Concentration Data

| Parameter | Value | Experimental Context | Reference |

| Ratio of [1-13C]KIC to [1-13C]leucine enrichment in plasma | 77 ± 1% | Constant over a wide range of dietary protein intakes in healthy male adults. | [1] |

| KIC concentration in muscle (pre-infusion) | 0.07 ± 0.003 µmol/g | Ex vivo measurement in a rat model. | [2] |

| KIC concentration in muscle (post-infusion) | 151 ± 14 µmol/g | Ex vivo measurement in a rat model following [1-13C]KIC infusion. | [2] |

| KIC concentration in tumor (pre-infusion) | 0.05 ± 0.01 µmol/g | Ex vivo measurement in a rat mammary adenocarcinoma model. | [2] |

| KIC concentration in tumor (post-infusion) | 199 ± 56 µmol/g | Ex vivo measurement in a rat mammary adenocarcinoma model following [1-13C]KIC infusion. | [2] |

Table 2: Analytical Method Performance

| Analytical Method | Parameter | Value | Reference |

| GC/MS for Leucine and KIC | Coefficient of Variation (Enrichment) | 0.5% | [3] |

| GC/MS for Leucine and KIC | Coefficient of Variation (Concentration) | 2% | [3] |

| GC/MS for Leucine and KIC | Minimum Detectable Enrichment | 0.1 at% excess | [3] |

| HPLC for Leucine and KIC | Within-day variability of specific radioactivity in plasma | ~1% | [9] |

| HPLC for Leucine and KIC | Day-to-day variability of specific radioactivity in plasma | ~5% | [9] |

Experimental Protocols

Protocol for Whole-Body Protein Turnover Measurement

This protocol is adapted from studies involving primed, continuous infusion of L-[1-13C]leucine.

-

Subject Preparation: Subjects are typically studied in a postabsorptive state (after an overnight fast).

-

Tracer Preparation: A sterile solution of L-[1-13C]leucine is prepared for intravenous infusion. A priming dose of NaH¹³CO₃ may also be prepared to shorten the time to isotopic steady state.

-

Infusion: A priming dose of L-[1-13C]leucine and NaH¹³CO₃ is administered, followed by a continuous infusion of L-[1-13C]leucine for 4-6 hours.[6][7]

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to measure plasma [1-13C]leucine and [1-13C]KIC enrichment.

-

Breath Sampling: Expired air is collected to measure the enrichment of ¹³CO₂.

-

Sample Analysis: Plasma samples are analyzed by gas chromatography-mass spectrometry (GC/MS) to determine the concentration and isotopic enrichment of leucine and KIC.[3] Leucine is often derivatized to its N-heptafluorobutyryl isobutyl ester, and KIC to its quinoxalinol-TMS derivative for analysis.[3]

-

Data Calculation: Rates of leucine turnover, oxidation, and incorporation into protein are calculated using steady-state equations.

Protocol for ¹³C-KICA Breath Test

This protocol is based on a study assessing the reproducibility of the ¹³C-KICA breath test.[8]

-

Subject Preparation: Subjects are fasted overnight.

-

Tracer Administration: A dose of 1 mg/kg body mass of ¹³C-KICA and 20 mg/kg body mass of L-leucine is administered orally.[8]

-

Breath Sample Collection: Samples of expiratory air are collected at baseline and at frequent intervals (e.g., every 5-10 minutes for the first 1-2 hours, then less frequently for up to 12 hours).[8]

-

Sample Analysis: The ¹³CO₂ content of the expired air is measured using isotope ratio mass spectrometry.[8]

-

Data Analysis: The cumulative ¹³C recovery is calculated over a defined time period (e.g., 90-120 minutes) to provide a reliable parameter of KICA metabolism.[8]

Metabolic Pathway and Experimental Workflow Visualization

The following diagrams illustrate the central metabolic fate of 4-Methyl-2-oxopentanoic acid and a typical experimental workflow for its use as a tracer.

Caption: Reversible transamination of KIC-13C to Leucine-13C.

Caption: General workflow for a tracer study using 13C-KIC.

Conclusion

This compound is an indispensable tool for researchers in metabolism and drug development. Its application in stable isotope tracer studies provides a safe and effective means to investigate the complex dynamics of protein and amino acid metabolism in vivo. The methodologies outlined in this guide, from whole-body turnover studies to advanced metabolic imaging, highlight the versatility of this compound. By enabling the precise quantification of metabolic fluxes, this compound will continue to be a cornerstone of research aimed at understanding and treating metabolic diseases.

References

- 1. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Amino acid metabolism in the human fetus at term: leucine, valine, and methionine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. 13C-alpha-Ketoisocaproic acid breath test revisited: an in-depth reproducibility study advocates an extended breath sampling period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 4-Methyl-2-oxopentanoic acid-¹³C sodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methyl-2-oxopentanoic acid-¹³C sodium salt, an isotopically labeled metabolite of L-leucine. This compound serves as a crucial tracer in metabolic research and as an internal standard for quantitative analyses using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following sections detail the synthetic pathway, experimental protocols, purification methods, and analytical characterization of the target molecule.

Synthesis Pathway

The synthesis of 4-Methyl-2-oxopentanoic acid-¹³C sodium salt is achieved through a two-step process commencing with the formation of a Grignard reagent, followed by a carboxylation reaction using isotopically labeled carbon dioxide, and subsequent reaction with an oxalate (B1200264) ester. The resulting α-keto acid is then purified and converted to its sodium salt.

The overall synthetic workflow can be visualized as follows:

A Technical Guide to 4-Methyl-2-oxopentanoic acid-13C sodium for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing 4-Methyl-2-oxopentanoic acid-13C sodium, a stable isotope-labeled compound. This guide details its commercial sources, key technical specifications, and its applications in experimental research, with a focus on metabolic flux analysis, its use as an internal standard, and its relevance in studying cellular signaling pathways.

Commercial Availability and Specifications

This compound, also known as α-Ketoisocaproic acid-13C sodium, is available from several commercial suppliers. The isotopic labeling, typically at the C1 position, makes it a valuable tool for tracer studies in metabolic research. Below is a comparative table summarizing the quantitative data from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| MedChemExpress | This compound | 93523-70-7 | C₅¹³CH₉NaO₃ | 153.12 | Not Specified | ≥98% |

| Santa Cruz Biotechnology | 2-Keto-4-methylpentanoic acid-1-13C sodium salt | 93523-70-7 | C₅(¹³C)H₉NaO₃ | 153.12 | Not Specified | Not Specified |

| Sigma-Aldrich | 2-Keto-4-methylpentanoic-1-13C acid sodium salt | 93523-70-7 | (CH₃)₂CHCH₂CO¹³CO₂Na | 153.12 | 99 atom % ¹³C | Not Specified |

| Cambridge Isotope Laboratories | α-Ketoisocaproic acid, sodium salt (1-¹³C, 99%) | 93523-70-7 | (CH₃)₂CHCH₂C(O)*COONa | 153.12 | 99% | ≥98% |

Experimental Applications and Protocols

This compound is a versatile tool in various research applications, primarily due to its role as a metabolite of the essential amino acid leucine.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis is a powerful technique to quantify intracellular metabolic pathway activities.[1][2][3][4][5] By introducing a ¹³C-labeled substrate like this compound into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic reactions.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-2-oxopentanoic acid-¹³C Sodium for Leucine Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproate (KIC), is the keto-analog of the essential branched-chain amino acid, leucine (B10760876). The sodium salt of its ¹³C-labeled isotopologue, 4-Methyl-2-oxopentanoic acid-¹³C sodium (¹³C-KIC), serves as a powerful and safe stable isotope tracer for in vivo and in vitro investigations of leucine metabolism. Due to the rapid and reversible transamination between leucine and KIC, the isotopic enrichment of plasma KIC is often used as a surrogate for intracellular leucine enrichment, obviating the need for invasive tissue biopsies in many study designs.[1][2] This guide provides a comprehensive overview of the application of ¹³C-KIC in leucine metabolism research, including detailed experimental protocols, quantitative data, and visualization of relevant metabolic and signaling pathways.

Core Principles of ¹³C-KIC Tracing

The fundamental principle behind using ¹³C-KIC is to introduce a labeled precursor into a biological system and trace its metabolic fate. Leucine is reversibly transaminated to KIC by branched-chain amino acid aminotransferases (BCATs).[3] By introducing ¹³C-KIC, researchers can monitor its conversion to ¹³C-leucine and the subsequent incorporation of ¹³C-leucine into proteins or its catabolism. The rate of appearance of ¹³C-leucine and the dilution of the ¹³C-KIC tracer provide quantitative data on leucine kinetics, including rates of protein synthesis, breakdown, and oxidation.

Leucine Metabolism and Signaling

Leucine is not only a building block for protein synthesis but also a key signaling molecule that activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine is a critical step in the anabolic response to nutrient availability.

Leucine Catabolism Pathway

The catabolism of leucine begins with its transamination to KIC. KIC is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a rate-limiting step in leucine catabolism. The resulting isovaleryl-CoA enters the tricarboxylic acid (TCA) cycle for energy production.

Caption: Simplified pathway of leucine catabolism.

Leucine-mTORC1 Signaling Pathway

Leucine activates mTORC1 through a complex mechanism involving the Rag GTPases, which localize mTORC1 to the lysosomal surface for activation. This signaling cascade promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1.

Caption: Leucine activation of the mTORC1 signaling pathway.

Experimental Protocols

The following sections provide a generalized protocol for an in vivo human study using a primed, continuous infusion of ¹³C-KIC, followed by sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

A typical stable isotope tracer study follows a structured workflow from subject preparation to data analysis.

Caption: Workflow for a primed, continuous infusion study.

Protocol: Primed, Continuous Infusion of ¹³C-KIC

This protocol is adapted from methodologies for labeled leucine and KIC infusion studies.[1][4]

-

Subject Preparation: Subjects typically undergo an overnight fast. Two intravenous catheters are placed, one for tracer infusion and one in a heated hand vein ("arterialized" venous blood) for sampling.

-

Tracer Preparation: Sterile ¹³C-KIC sodium salt is dissolved in a sterile saline solution for infusion. The priming dose is prepared separately from the continuous infusion solution.

-

Priming Dose: To achieve isotopic steady state more rapidly, a priming bolus of ¹³C-KIC is administered. A concurrent bolus of NaH¹³CO₃ is often given to prime the bicarbonate pool, which is essential for accurately measuring leucine oxidation from ¹³CO₂ in expired air.[4]

-

Continuous Infusion: Immediately following the priming dose, a continuous infusion of ¹³C-KIC is started and maintained at a constant rate for a period of 2-4 hours to ensure an isotopic steady state is reached and maintained.[4]

-

Sampling:

-

Blood: Blood samples are collected at baseline and at regular intervals (e.g., every 15-30 minutes) during the final 60-90 minutes of the infusion, once isotopic steady state is achieved.

-

Breath: Expired air samples are collected in gas-impermeable bags at the same time points as blood draws to measure ¹³CO₂ enrichment for oxidation calculations.

-

Protocol: Sample Preparation and GC-MS Analysis

This protocol synthesizes common methods for the analysis of KIC and leucine isotopic enrichment.[5][6][7]

-

Plasma Separation: Whole blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Deproteinization: Plasma samples are deproteinized, typically by adding a strong acid like perchloric acid, followed by centrifugation.

-

Derivatization: As KIC and leucine are not volatile, they must be chemically modified (derivatized) before GC-MS analysis. A common method involves:

-

Protection of the keto group of KIC with methoxyamine.

-

Silylation of both KIC and leucine using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives.[6]

-

Alternatively, KIC can be derivatized to its quinoxalinol-TMS form, and leucine to its N-heptafluorobutyryl isobutyl ester.[5]

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A capillary column suitable for separating the derivatized amino and keto acids is used (e.g., DB-35).[8]

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected.

-

Ionization: Electron impact (EI) or chemical ionization (CI) can be used.[5][6]

-

Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the ion fragments corresponding to the unlabeled (M+0) and ¹³C-labeled (M+1) KIC and leucine.

-

-

Enrichment Calculation: Isotopic enrichment is calculated as the tracer-to-tracee ratio (TTR) from the areas of the M+1 and M+0 peaks, after correcting for the natural abundance of ¹³C.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies of leucine and KIC metabolism using ¹³C-labeled tracers.

Table 1: Isotopic Enrichment Ratios and Leucine Kinetics

| Parameter | Value | Physiological Condition | Tracer Used | Reference |

| Plasma [¹³C]KIC to [¹³C]Leucine Enrichment Ratio | 77 ± 1% | Postabsorptive and Fed States | L-[1-¹³C]leucine | [1] |

| Leucine Appearance Rate (from plasma KIC) | 118.0 ± 4.1 µmol·kg⁻¹·h⁻¹ | Postabsorptive | [1-¹³C]leucine | [9] |

| Fraction of Leucine Oxidized (f_ox) | 19 ± 1% | Postabsorptive | [1-¹³C]leucine | [9] |

Table 2: GC-MS Analytical Performance

| Parameter | Value | Analytes | Reference |

| Coefficient of Variation (Enrichment) | 0.5% | Leucine and KIC | [5] |

| Coefficient of Variation (Concentration) | 2% | Leucine and KIC | [5] |

| Minimum Detectable Enrichment | 0.1 atom % excess | Leucine and KIC | [5] |

Conclusion

4-Methyl-2-oxopentanoic acid-¹³C sodium is an invaluable tool for probing the complexities of leucine metabolism. Its use as a tracer allows for the safe and accurate quantification of whole-body and tissue-specific protein synthesis, breakdown, and oxidation. By serving as a reliable surrogate for intracellular leucine enrichment, ¹³C-KIC facilitates less invasive study designs while providing deep insights into the metabolic and signaling roles of leucine in health and disease. The methodologies outlined in this guide provide a foundation for researchers to design and execute robust stable isotope tracer studies to advance our understanding of metabolic regulation and develop novel therapeutic strategies.

References

- 1. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of plasma levels of alpha-ketoisocaproic acid and leucine and evaluation of alpha-[1-13C]ketoisocaproic acid and [1-13C]leucine enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 9. Recovery of (13)CO(2) from infused [1-(13)C]leucine and [1,2-(13)C(2)]leucine in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Culture Experiments with 4-Methyl-2-oxopentanoic acid-13C sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid (KIC), is the keto analogue of the essential branched-chain amino acid, leucine (B10760876).[1] As a key intermediate in leucine metabolism, it plays a crucial role in cellular energy homeostasis and signaling.[1][2] The stable isotope-labeled form, 4-Methyl-2-oxopentanoic acid-13C sodium, serves as a powerful tracer for metabolic flux analysis (MFA) in cell culture experiments.[2] By introducing a 13C-labeled substrate, researchers can track the metabolic fate of the carbon backbone through various pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise quantification of intracellular reaction rates, providing a detailed map of cellular metabolism under various physiological and pathological conditions.[2]

These application notes provide detailed protocols for utilizing this compound to trace branched-chain amino acid metabolism and to investigate its impact on the mTOR signaling pathway, a central regulator of cell growth and proliferation.

Key Applications

-

Metabolic Flux Analysis (MFA): Tracing the incorporation of the 13C label into downstream metabolites to quantify the flux through leucine metabolic pathways.

-

Branched-Chain Amino Acid (BCAA) Metabolism Studies: Elucidating the activity of branched-chain amino acid aminotransferases (BCATs) and branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2]

-

mTOR Signaling Pathway Analysis: Investigating the role of leucine's keto acid in activating the mTORC1 signaling cascade, a key pathway in cancer and metabolic diseases.[3][4]

-

Drug Discovery and Development: Assessing the impact of therapeutic compounds on BCAA metabolism and related signaling pathways.

Data Presentation

Table 1: Hypothetical Isotope Enrichment in Key Metabolites Following 4-Methyl-2-oxopentanoic acid-13C6 sodium Tracing

| Metabolite | Isotopologue | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Treatment | Fold Change |

| Leucine | M+6 | 85.2 ± 4.1 | 65.7 ± 3.8 | -1.29 |

| α-Ketoglutarate | M+5 | 5.3 ± 0.7 | 8.9 ± 1.1 | 1.68 |

| Glutamate | M+5 | 6.1 ± 0.9 | 10.2 ± 1.3 | 1.67 |

| Citrate | M+4 | 2.8 ± 0.4 | 4.5 ± 0.6 | 1.61 |

| Acetyl-CoA | M+2 | 12.5 ± 1.5 | 9.8 ± 1.2 | -1.28 |

This table presents hypothetical data for illustrative purposes. Actual results will vary based on cell type, experimental conditions, and the specific 13C labeling pattern of the tracer.

Table 2: Hypothetical Quantification of mTOR Pathway Activation by Western Blot

| Protein | Condition | Normalized Densitometry (Phospho/Total) | Fold Change vs. Control |

| p-mTOR (Ser2448) | Control | 1.00 ± 0.12 | 1.0 |

| KIC Treatment | 2.45 ± 0.21 | 2.45 | |

| p-S6K (Thr389) | Control | 1.00 ± 0.15 | 1.0 |

| KIC Treatment | 3.12 ± 0.28 | 3.12 |

This table presents hypothetical data for illustrative purposes. Densitometry values are normalized to a loading control and then to the total protein levels.

Mandatory Visualizations

Caption: Metabolic fate of 4-Methyl-2-oxopentanoic acid-13C.

Caption: KIC-mediated activation of the mTORC1 signaling pathway.

Caption: General workflow for stable isotope tracing experiments.

Experimental Protocols

Protocol 1: Metabolic Tracing with this compound and LC-MS Analysis

Objective: To quantify the incorporation of 13C from this compound into downstream metabolites.

Materials:

-

Cell line of interest (e.g., HeLa, MCF7, HepG2)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Custom-made basal medium lacking leucine

-

This compound (sterile filtered)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

LC-MS grade solvents (water, acetonitrile, formic acid)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the mid-exponential growth phase (approx. 70-80% confluency) at the time of the experiment. Culture under standard conditions (37°C, 5% CO2).

-

Preparation of Labeling Medium: Prepare the custom labeling medium by supplementing the leucine-free basal medium with dialyzed FBS, Penicillin-Streptomycin, and the desired concentration of this compound (e.g., 0.1-1 mM). Warm the medium to 37°C.

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed 13C-labeling medium to the wells.

-

Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours). The "0 hour" time point represents cells harvested immediately after adding the labeling medium.

-

-

Metabolite Extraction:

-

At each time point, aspirate the labeling medium.

-

Immediately place the plate on dry ice to quench metabolism.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Preparation for LC-MS:

-

Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in an appropriate volume (e.g., 50-100 µL) of LC-MS grade water or a suitable injection solvent.

-

Centrifuge again to remove any remaining particulates before transferring to LC-MS vials.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate the metabolites of interest.

-

Acquire data in full scan mode to detect all isotopologues or using a targeted approach (e.g., Selected Reaction Monitoring, SRM) for specific labeled metabolites.

-

Analyze the data using specialized software to determine the mass isotopologue distributions and calculate the fractional enrichment of 13C in each metabolite.[5]

-

Protocol 2: Analysis of mTOR Pathway Activation by Western Blot

Objective: To determine the effect of 4-Methyl-2-oxopentanoic acid on the phosphorylation status of key mTORC1 pathway proteins.

Materials:

-

Cell line of interest

-

Standard and custom culture media as described in Protocol 1

-

4-Methyl-2-oxopentanoic acid sodium salt (non-labeled)

-

PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-mTOR

-

Rabbit anti-phospho-S6 Kinase (Thr389)

-

Rabbit anti-S6 Kinase

-

Mouse or Rabbit anti-β-Actin (or other loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed and grow cells as described in Protocol 1.

-

For a positive control for mTORC1 inhibition, treat one well with Rapamycin (e.g., 100 nM) for 1 hour before harvesting.

-

Starve cells of amino acids if necessary by incubating in an amino acid-free medium (e.g., EBSS) for 1-2 hours prior to stimulation.

-

Stimulate cells by replacing the medium with a custom medium containing 4-Methyl-2-oxopentanoic acid (non-labeled, e.g., 1 mM) for a short time course (e.g., 0, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Aspirate the medium and wash cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer to an equal amount of protein (e.g., 20-30 µg) from each sample.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

Western Blotting:

-

Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

To analyze phosphorylation, normalize the phospho-protein signal to the total protein signal for each sample. Then, normalize to the loading control (e.g., β-Actin).[6][7]

-

Disclaimer

These protocols provide a general framework. Researchers should optimize conditions such as cell density, tracer concentration, and incubation times for their specific cell line and experimental goals. All work should be conducted in accordance with institutional safety guidelines.

References

- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. MULTIFACETED ROLE OF BRANCHED-CHAIN AMINO ACID METABOLISM IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of 13C-Labeled Alpha-Ketoisocaproate by LC-MS/MS

References

- 1. Simultaneous determination of plasma levels of alpha-ketoisocaproic acid and leucine and evaluation of alpha-[1-13C]ketoisocaproic acid and [1-13C]leucine enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 13C-Ketoisocaproate Tracer Experiments

Welcome to the Technical Support Center for 13C-Ketoisocaproate (13C-KIC) tracer experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning, executing, and interpreting their 13C-KIC tracer studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 13C-ketoisocaproate as a tracer?

A1: 13C-ketoisocaproate ([1-13C]KIC) is primarily used as a tracer to non-invasively study the in vivo activity of branched-chain amino acid aminotransferase (BCAT). BCAT catalyzes the transamination of KIC to leucine (B10760876). This process is crucial for nitrogen shuttling and glutamate (B1630785) metabolism in various tissues, particularly the brain and tumors.[1] By tracking the conversion of 13C-KIC to 13C-leucine, researchers can assess BCAT activity and gain insights into metabolic alterations associated with diseases such as cancer and neurological disorders.

Q2: What are the main analytical techniques used to measure 13C enrichment from 13C-KIC tracers?

A2: The two primary analytical techniques are:

-

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS): This technique allows for real-time, non-invasive in vivo measurement of the conversion of hyperpolarized [1-13C]KIC to [1-13C]leucine.[1][2] It provides spatial and temporal information on metabolic activity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and quantitative ex vivo method used to measure the enrichment of 13C in KIC and leucine in biological samples like plasma and tissue extracts.[3] Sample derivatization is typically required for GC-MS analysis.

Q3: What is hyperpolarization and why is it used with 13C-KIC?

A3: Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a substrate, such as [1-13C]KIC, by orders of magnitude (over 10,000-fold) above its thermal equilibrium state.[4] This immense signal enhancement is necessary to overcome the inherently low sensitivity of 13C MRS, allowing for the real-time detection of the tracer and its metabolic products in vivo.[2][5]

Q4: How long does the hyperpolarized signal last?

A4: The hyperpolarized state is transient and decays back to thermal equilibrium with a time constant known as the T1 relaxation time. For many hyperpolarized 13C-labeled molecules, including KIC, the T1 in vivo is on the order of 20-30 seconds.[4] This short lifetime necessitates rapid injection of the tracer and fast data acquisition sequences.

Troubleshooting Guides

Low Signal-to-Noise Ratio (SNR) in Hyperpolarized 13C MRS

Problem: The detected signals for 13C-KIC and/or 13C-leucine are weak and noisy, making quantification difficult.

| Potential Cause | Troubleshooting Step |

| Suboptimal Hyperpolarization | Ensure the polarization process is optimized. This includes verifying the temperature and magnetic field strength of the polarizer, the quality of the trityl radical, and the dissolution process to maximize the initial polarization of the 13C-KIC. |

| Rapid Signal Decay (Short T1) | Minimize the time between dissolution, injection, and data acquisition. Optimize the injection protocol for rapid delivery of the bolus to the tissue of interest.[1] |

| Inefficient RF Coil | Use a dedicated 13C RF coil with high sensitivity for the region of interest. Ensure proper coil positioning and tuning. |

| Suboptimal Pulse Sequence | Employ pulse sequences designed for hyperpolarized 13C experiments, which often use variable flip angles to manage the non-recoverable magnetization.[6] Consider denoising algorithms in post-processing to improve SNR.[7] |

| Low Tracer Concentration at Tissue | Ensure the injected dose is adequate and that there is sufficient perfusion to the tissue of interest. |

High Variability in 13C Enrichment Data (GC-MS)

Problem: There is significant and inconsistent variation in the measured 13C enrichment in leucine or KIC across samples.

| Potential Cause | Troubleshooting Step |

| Inconsistent Sample Collection and Handling | Standardize the timing of sample collection relative to tracer administration. Immediately process or flash-freeze samples to quench metabolic activity. |

| Incomplete Derivatization | Optimize the derivatization protocol for KIC and leucine to ensure complete and reproducible reactions. This includes checking reagent quality, reaction time, and temperature. |

| Matrix Effects in Mass Spectrometry | Perform a thorough sample cleanup to remove interfering substances. Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in instrument response. |

| Natural Isotope Abundance | Correct for the natural abundance of 13C in your calculations to accurately determine the enrichment from the tracer. |

| Biological Variability | Increase the sample size to account for inherent biological differences between subjects. Ensure consistent physiological conditions (e.g., fasting state) for all subjects. |

Experimental Protocols

Representative Protocol for In Vivo Hyperpolarized [1-13C]KIC MRS in a Rodent Model

This protocol is a synthesized example based on common practices and should be adapted for specific experimental needs.

-

Tracer Preparation:

-

Prepare a solution of [1-13C]ketoisocaproic acid with a suitable trityl radical.

-

Hyperpolarize the sample using a dynamic nuclear polarization (DNP) polarizer.

-

Rapidly dissolve the hyperpolarized sample in a buffered aqueous solution to achieve a physiological pH and osmolality.[2] The final concentration is typically in the range of 20-80 mM.[1][2]

-

-

Animal Preparation:

-

MR Data Acquisition:

-

Acquire anatomical 1H images for localization.

-

Inject the hyperpolarized [1-13C]KIC solution as a rapid bolus (e.g., 1.8-2 mL over 10 seconds).[1]

-

Begin dynamic 13C MRS data acquisition immediately upon injection. Use a pulse sequence optimized for hyperpolarized experiments, such as a fast chemical shift imaging (CSI) sequence.[1] Acquisition typically starts around 20 seconds post-injection to capture the peak metabolic conversion.[1]

-

-

Data Analysis:

-

Process the raw MRS data to obtain spectra for each time point and voxel.

-

Identify and integrate the peaks corresponding to [1-13C]KIC and [1-13C]leucine.

-

Quantify the rate of conversion of KIC to leucine by analyzing the dynamic changes in the respective peak areas.

-

Quantitative Data Summary

The following tables provide examples of quantitative data that are often reported in 13C-KIC tracer experiments.

Table 1: Typical Parameters for Hyperpolarized [1-13C]KIC Experiments

| Parameter | Typical Value | Reference |

| Tracer Concentration | 20 - 80 mM | [1][2] |

| Injection Volume | 1.8 - 2.0 mL | [1] |

| Injection Duration | ~10 seconds | [1] |

| Liquid State Polarization | ~32% | [2] |

| T1 Relaxation Time (in vitro) | ~55 seconds | [2] |

| Time to Max Leucine Signal | ~20-35 seconds post-injection | [1] |

| Signal-to-Noise Ratio (Leucine) | 13.3 ± 6.3 (in tumor) | [2] |

Table 2: Example of Plasma Enrichment Ratios

| Parameter | Reported Value | Note | Reference |

| [1-13C]KIC to [1-13C]Leucine Enrichment Ratio | ~77 ± 1% | In plasma during continuous L-[1-13C]leucine infusion. This indicates that plasma KIC enrichment can be a good surrogate for intracellular leucine enrichment. | [3] |

Visualizations

Metabolic pathway of 13C-KIC to 13C-leucine.

General workflow for a 13C-KIC tracer experiment.

References

- 1. Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hyperpolarized carbon-13 magnetic resonance spectroscopic imaging: a clinical tool for studying tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imaging considerations for in vivo 13C metabolic mapping using hyperpolarized 13C-pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

Technical Support Center: Correcting for Natural 13C Abundance in Tracer Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural 13C abundance in tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is natural 13C abundance and why is it necessary to correct for it in tracer studies?

Q2: What is a Mass Isotopomer Distribution (MID)?

A: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a particular metabolite.[1] Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a metabolite with 'n' carbon atoms, the possible isotopologues are M+0 (no 13C atoms), M+1 (one 13C atom), M+2 (two 13C atoms), and so on, up to M+n (all carbon atoms are 13C).[1][2] The MID is a vector that lists the relative abundance of each of these isotopologues, and the sum of all fractional abundances equals 1 (or 100%).[1]

Q3: How is the correction for natural 13C abundance performed?

A: The most common method for correcting natural 13C abundance is a matrix-based mathematical approach.[1] A correction matrix is created based on the elemental formula of the metabolite (including any derivatizing agents) and the known natural abundances of all its constituent isotopes. This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution. The result is a corrected MID that accurately reflects the enrichment from the isotopic tracer.[1][4]

Q4: What software and tools are available for natural abundance correction?

A: Several software tools are available to perform natural abundance correction. Some commonly used options include:

| Software | Platform | Key Features |

| IsoCorrectoR | R-based | Corrects for natural isotope abundance and tracer impurity in MS and MS/MS data.[1] |

| AccuCor | R package | Designed for correcting high-resolution mass spectrometry data for 13C, 2H, and 15N natural abundance.[1] |

| Corna | Python package | Provides a unified workflow for natural abundance correction in various experimental conditions, including tandem MS and multiple tracer experiments.[1] |

| IsoCor | Python-based | Offers a graphical user interface for correcting MS data.[1] |

Troubleshooting Guide

Q5: After correction, some of my mass isotopomer abundance values are negative. What does this indicate and how can I fix it?

A: Negative abundance values are a common issue that can arise from several factors:

-

Low Signal Intensity or Missing Peaks: If the signal for a particular isotopologue is very low or absent, it can lead to negative values after correction.

-

Incorrect Elemental Formula: The correction matrix is highly dependent on the precise elemental formula of the metabolite and any derivatives. An incorrect formula will lead to an inaccurate correction.[1]

-

Inaccurate Background Subtraction: Improper background subtraction during mass spectrometry data processing can distort the measured isotopologue ratios.[1]

-

High Instrumental Noise: Elevated noise levels in the mass spectrometer can lead to imprecise measurements of low-abundance isotopologues.[1]

-

Underestimation of a Mass Isotopomer Peak: If a peak in the mass spectrum is underestimated, the correction algorithm may overcompensate, resulting in negative values.[1]

Solutions:

-

Verify Elemental Formula: Carefully double-check the elemental formula of your metabolite and any derivatizing agents.

-

Review Data Processing: Re-examine your peak integration and background subtraction procedures to ensure their accuracy.[3]

-

Check Instrument Performance: Confirm that your mass spectrometer is properly tuned and provides an adequate signal-to-noise ratio for your measurements.[1]

-

Manual Peak Review: Manually inspect the raw spectral data for any signs of peak distortion or integration errors.[3]

Q6: The calculated 13C enrichment in my labeled samples seems lower than expected after correction. What are the potential causes?

A: Lower than expected enrichment can be due to several factors:

-

Dilution from Unlabeled Sources: The labeled metabolite pool may be diluted by contributions from unlabeled endogenous or exogenous sources.[1]

-

Metabolic Pathway Activity: The observed enrichment might be a true reflection of lower-than-anticipated metabolic pathway activity.[1]

-

Errors in Correction Parameters: An incorrect elemental formula or other flawed parameters in the correction algorithm can lead to an underestimation of enrichment.[1]

Solutions:

-

Investigate Unlabeled Sources: Scrutinize your experimental system for potential sources of unlabeled carbon.

-

Re-evaluate Metabolic Flux: Re-assess the expected metabolic flux through the pathway of interest.

-

Double-Check Correction Inputs: Meticulously verify all input parameters for the correction software.[1]

Q7: How can I validate that my natural abundance correction is being applied correctly?

A: A reliable method for validating your correction procedure is to analyze an unlabeled control sample. After applying the natural abundance correction to this sample, the M+0 isotopologue should be at or very near 100% (or a fractional abundance of 1.0), with all other isotopologues (M+1, M+2, etc.) being close to zero.[1] Any significant deviation from this expected result indicates a potential problem with your correction method or the parameters used.[1]

Experimental Protocols

Protocol 1: Data Acquisition for 13C Correction

-

Sample Preparation: Prepare your samples according to your specific metabolomics workflow. For stable isotope tracing experiments, ensure you have both unlabeled (natural abundance) and 13C-labeled samples.[3]

-

Mass Spectrometry Analysis:

-

Data Acquisition:

-

Inject a blank sample to assess background noise.[3]

-

Inject your unlabeled control sample. This is crucial for validating the natural abundance correction.[3]

-

Inject your 13C-labeled samples.[3]

-

Acquire data, ensuring that the peaks of interest are well-defined and have sufficient signal intensity.[3]

-

Protocol 2: Natural Abundance Correction Workflow

-

Data Extraction:

-

Process your raw mass spectrometry data using the instrument's software or an open-source tool.

-

Integrate the peaks for each isotopologue of your target metabolites to obtain their respective intensities or areas.[3]

-

Export the data into a format compatible with your chosen correction software (e.g., CSV). The file should include columns for the metabolite name, molecular formula, and the measured intensities for each isotopologue (M+0, M+1, M+2, etc.).[3]

-

-

Using Correction Software (e.g., IsoCor):

-

Launch the correction software.[3]

-

Load your data file.[3]

-

Specify the necessary parameters, including the tracer name (e.g., 13C), the isotopic purity of the tracer, and the mass resolution of your instrument.[3]

-

Execute the correction.[3]

-

The software will generate an output file containing the corrected mass isotopologue distributions.[3]

-

Visualizations

References

Technical Support Center: Protocol Refinement for 4-Methyl-2-oxopentanoic acid-13C sodium Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols involving 4-Methyl-2-oxopentanoic acid-13C sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, also known as α-Ketoisocaproic acid-13C (KICA-13C) sodium, is a stable isotope-labeled metabolite of the branched-chain amino acid, leucine. Its primary applications in research include:

-

Metabolic Flux Analysis (MFA): As a tracer to investigate the in vitro and in vivo metabolism of branched-chain amino acids.[1]

-

Quantitative Analysis: It can serve as an internal standard for the quantification of endogenous 4-Methyl-2-oxopentanoic acid by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Tumor Metabolism Studies: In its hyperpolarized form, it is used as a magnetic resonance spectroscopy (MRS) agent to profile branched-chain amino acid metabolism in tumors.[2][3][4]

-

Breath Tests: To assess hepatic mitochondrial function non-invasively.[5][6]

Q2: How should this compound be stored?

For long-term stability, it is recommended to store the solid compound at -20°C in a sealed container, protected from moisture and light.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

Q3: What solvents are suitable for dissolving this compound?

According to available data, ethanol (B145695) can be used to dissolve this compound, potentially requiring sonication to achieve a clear solution.[1] For in vivo studies, specific formulations may be required, such as dissolving in a vehicle like corn oil after initial dissolution in a small amount of an organic solvent like DMSO.

Troubleshooting Guides

Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites

Possible Causes:

-

Insufficient Tracer Concentration: The concentration of this compound in the culture medium may be too low to result in detectable enrichment.

-

Short Labeling Duration: The incubation time may not be sufficient for the cells to reach isotopic steady state.

-

Metabolic Pathway Inactivity: The metabolic pathway under investigation may have low activity in the specific cell type or experimental condition.

-

Sample Preparation Issues: Loss of metabolites during extraction or degradation of the tracer can lead to low enrichment.

Solutions:

-

Optimize Tracer Concentration: Perform a dose-response experiment to determine the optimal concentration of the tracer.

-

Extend Labeling Time: Conduct a time-course experiment to determine the time required to reach isotopic steady state.[7]

-

Verify Pathway Activity: Use orthogonal methods (e.g., gene expression analysis, enzyme activity assays) to confirm the activity of the relevant metabolic pathways.

-

Refine Sample Preparation: Implement a standardized and validated protocol for metabolite extraction to minimize variability and sample loss.[7]

Issue 2: High Variability in Breath Test Results

Possible Causes:

-

Inconsistent Subject Conditions: Differences in fasting state, physical activity, or underlying health conditions of the subjects can introduce variability.

-

Improper Administration of the Tracer: Inconsistent oral administration of the 13C-KICA can affect its absorption and metabolism.

-

Variable Breath Sample Collection: Inconsistent timing and technique of breath sample collection can lead to erroneous results.

-

Gender Differences: Studies have shown that the decarboxylation of 13C-KICA can be significantly higher in females than in males.[8]

Solutions:

-

Standardize Subject Preparation: Ensure all subjects are in a similar physiological state (e.g., overnight fast) before the test.

-

Standardize Tracer Administration: Administer the 13C-KICA dissolved in a consistent volume of liquid and ensure the subject consumes it completely.[5]

-

Strict Breath Sampling Protocol: Adhere to a strict timetable for breath sample collection and use a consistent collection method.[5] The cumulative 13C recovery over a 90-120 minute period has been shown to be a highly reproducible parameter.[5]

-

Account for Gender: Analyze data from male and female subjects separately or account for gender as a variable in the statistical analysis.[8]

Issue 3: Poor Goodness-of-Fit in Metabolic Flux Analysis (MFA) Models

Possible Causes:

-

Incorrect Metabolic Network Model: The model may be missing relevant reactions or contain incorrect atom transitions.[7]

-

Inaccurate Measurement Data: Errors in raw MS or NMR data, or incorrect application of natural isotope abundance corrections.[7]

-

Violation of Metabolic Steady State: The cells may not have been in a metabolic and isotopic steady state during the labeling experiment.[7]

Solutions:

-

Verify and Refine the Model: Thoroughly review the metabolic network model for completeness and accuracy. Ensure subcellular compartmentalization is appropriately represented for eukaryotic cells.[7]

-

Review and Re-analyze Data: Scrutinize the raw analytical data for any anomalies. Double-check all data correction steps.[7]

-

Confirm Steady State: Perform experiments to confirm that the cells are in a metabolic steady state during the labeling period. If not, a non-stationary MFA model may be necessary.[7]

Quantitative Data Summary

| Parameter | Value | Application | Reference |

| Molecular Weight | 153.12 g/mol | General | [1] |

| Storage (Solid) | -20°C | General | [1] |

| Storage (Solution) | -80°C (6 months), -20°C (1 month) | General | [1] |

| Solubility (Ethanol) | 12.5 mg/mL (81.64 mM) | In Vitro | [1] |

| 13C-KICA Breath Test Dosage | 1 mg/kg body mass | In Vivo (Human) | [5] |

| L-leucine Co-administration (Breath Test) | 20 mg/kg body mass | In Vivo (Human) | [5] |

| Optimal Breath Test Sampling Period | 0-120 minutes | In Vivo (Human) | [5] |

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cell Culture

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase during the labeling experiment.

-

Media Preparation: Prepare culture medium containing this compound at the desired concentration. Ensure the medium is equilibrated to 37°C and the appropriate pH.

-

Labeling:

-

Aspirate the existing medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a predetermined duration to achieve isotopic steady state.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Add ice-cold extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet the protein and cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the extracted metabolites using GC-MS or LC-MS to determine the isotopic enrichment in downstream metabolites.

-

Data Analysis: Use appropriate software to perform metabolic flux analysis based on the measured isotopic labeling patterns.

Protocol 2: 13C-KICA Breath Test for Hepatic Mitochondrial Function

-

Subject Preparation: The subject should fast overnight (at least 8 hours).

-

Baseline Breath Sample: Collect a baseline breath sample before administering the tracer.

-

Tracer Administration:

-

Dissolve 1 mg/kg body weight of this compound and 20 mg/kg body weight of L-leucine in 200 mL of water or juice.[5]

-

The subject should drink the solution completely.

-

-

Breath Sample Collection:

-

Collect breath samples at regular intervals. A suggested schedule is every 5 minutes for the first 60 minutes, and then at 75, 90, 105, and 120 minutes.[5]

-

-

Sample Analysis: Analyze the 13CO2/12CO2 ratio in the breath samples using an isotope ratio mass spectrometer.

-

Data Analysis: Calculate the cumulative percentage of the 13C dose recovered over the 120-minute period.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C-alpha-Ketoisocaproic acid breath test revisited: an in-depth reproducibility study advocates an extended breath sampling period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The evaluation of the repeatability of the 13C-ketoisocaproate breath test for assessing hepatic mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Gender affects 13C-ketoisocaproic acid breath test - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stable Isotope Tracer Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and other common issues in stable isotope tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in stable isotope tracer studies?

A1: Contamination can arise from various sources, significantly impacting the accuracy of your results. The most common culprits include:

-

Environmental Contaminants: Dust and aerosols in the lab can introduce external carbon and nitrogen. A primary concern is keratin (B1170402) , a protein found in human skin, hair, and clothing.

-

Reagents and Solvents: Impurities in solvents, reagents, and gases (e.g., helium, oxygen) used during sample preparation and analysis can alter isotopic ratios.

-

Labware and Equipment: Plasticizers from tubes, residues on glassware, and cross-contamination from previously analyzed samples are significant sources.

-

Cross-Contamination: Inadequate cleaning of instruments and lab surfaces between handling samples with different isotopic enrichments can lead to carryover.

Q2: How can I prevent keratin contamination in my samples?

A2: Keratin is a persistent contaminant. To minimize its impact:

-

Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet. Avoid touching your face, hair, or clothing during sample preparation.

-

Work Area: Whenever possible, work in a laminar flow hood that has been thoroughly cleaned with 70% ethanol (B145695).

-

Labware: Use new, sterile, individually wrapped pipette tips and microcentrifuge tubes. Keep all sample containers covered as much as possible.

-

Gel Electrophoresis: If using gel electrophoresis, ensure gel boxes are covered and use dedicated containers for samples intended for mass spectrometry. Use a clean scalpel for excising each gel band.

Q3: What grade of solvents should I use for my experiments?

A3: The purity of solvents is critical. Always use the highest grade available, such as LC-MS or spectrophotometric grade. Lower-purity solvents can contain impurities that may co-elute with your analytes, interfering with the mass spectrometry signal and altering the measured isotopic ratios.[1][2]

Q4: How do I properly clean my lab equipment to avoid cross-contamination?

A4: Rigorous cleaning protocols are essential, especially when working with highly enriched tracers.

-

Glassware: Wash with a laboratory-grade detergent, followed by rinsing with deionized water, and then a final rinse with high-purity solvent (e.g., ethanol or methanol). For stubborn organic residues, soaking in a base bath (e.g., alcoholic KOH) followed by thorough rinsing can be effective.

-

Mortar and Pestle/Grinders: Clean thoroughly between samples. After washing, wipe with a solvent like ethanol. For grinding, it's best to use disposable grinding vials or to meticulously clean reusable vials, for example, with a cycle of detergent, water, and solvent.

-

Mass Spectrometer Inlet and Column: Follow the manufacturer's guidelines for cleaning and maintenance. Regular baking of the GC inlet and column can help remove residual contaminants.

Troubleshooting Guides

Issue 1: High Variability in Isotope Ratios Between Replicates

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Sample Inhomogeneity | Ensure the sample is completely homogenized to a fine powder. For tissues with high lipid content, consider lipid extraction or freeze-drying followed by cryogenic grinding. |

| Inconsistent Sample Weighing | Use a calibrated microbalance with high precision. Ensure that the balance is in a draft-free location and allow it to stabilize before recording weights. |

| Contamination During Preparation | Review your sample handling procedures. Use fresh, clean labware for each replicate. Prepare replicates in immediate succession to minimize temporal variations in environmental contamination. |

| Instrumental Instability | Check the performance of the mass spectrometer by running a set of well-characterized standards. Look for trends in the standard data that might indicate drift. Consult your instrument's user manual for troubleshooting instrument performance. |

Issue 2: Unexpectedly High or Low δ Values

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Systematic Contamination | A consistent shift in δ values may indicate a persistent source of contamination. Analyze a blank sample (e.g., an empty sample tin) to check for system contamination. Re-evaluate all reagents and solvents for purity. |

| Incorrect Reference Standard Calibration | Verify the calibration of your working standards against internationally recognized reference materials. Ensure that the correct isotopic values are being used for data normalization. |

| Isotopic Fractionation During Sample Preparation | Certain preparation steps, like acid treatment to remove carbonates, can cause isotopic fractionation if not performed carefully and consistently across all samples. Evaluate the effect of each preparation step on a subset of samples. |

| Co-eluting Contaminants | In LC-MS or GC-MS based methods, a contaminant with a similar retention time to your analyte can interfere with the measurement. Optimize your chromatographic method to improve the separation of your target compound. |

Issue 3: No or Low Signal from Stable Isotope Labeled (SIL) Internal Standard

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Improper Storage/Handling of SIL Standard | Verify the manufacturer's storage recommendations (temperature, light sensitivity). Prepare fresh working solutions and avoid multiple freeze-thaw cycles. |

| Pipetting or Dilution Errors | Calibrate your pipettes regularly. Double-check all dilution calculations. Prepare a fresh dilution series of the SIL standard to confirm its concentration. |

| Degradation of SIL Standard in Matrix | Some compounds are unstable in biological matrices. Assess the stability of your SIL standard by incubating it in the matrix for varying lengths of time before extraction and analysis. |

| Mass Spectrometer Settings | Ensure the mass spectrometer is tuned correctly for the mass of the SIL internal standard. Verify the collision energy and other MS/MS parameters are optimized for the fragmentation of your standard. |

Quantitative Impact of Common Contaminants

Contamination can introduce significant errors in stable isotope analysis. The following tables summarize the potential quantitative impact of common contaminants.

Table 1: Potential Impact of Keratin Contamination on δ¹³C and δ¹⁵N Values

| Contaminant Source | Typical δ¹³C (‰) | Typical δ¹⁵N (‰) | Potential Impact on Sample |

| Human Keratin (C4 Diet - e.g., North America) | ~ -17 to -19 | ~ +8 to +10 | Can significantly enrich the δ¹³C of C3-based samples.[3] |

| Human Keratin (C3 Diet - e.g., Europe) | ~ -20 to -22 | ~ +8 to +10 | Can alter both δ¹³C and δ¹⁵N values, especially in low-biomass samples. |

| Wool Keratin | Variable | Variable | Dependent on the diet of the sheep. |

Note: The isotopic composition of keratin varies depending on the diet of the individual.

Table 2: Importance of Solvent Purity in Stable Isotope Analysis

| Solvent Grade | Typical Purity | Potential Contaminants | Impact on Isotopic Analysis |

| LC-MS Grade | >99.9% | Minimal non-volatile residues, low metal ion content. | Recommended. Ensures minimal interference and accurate isotopic measurements.[1] |

| HPLC Grade | >99.8% | May contain higher levels of non-volatile residues and other impurities. | Can introduce interfering peaks and alter isotopic ratios, especially for trace-level analyses. |

| Reagent Grade | Variable | Can contain a significant amount of impurities. | Not recommended. High risk of significant contamination and inaccurate results. |

Experimental Protocols

Protocol 1: General Sample Preparation for Solid Materials (e.g., Tissues, Cells)

-

Freeze-Drying: Lyophilize the sample to remove all water content. This prevents hydrolytic reactions and makes the sample easier to homogenize.

-

Homogenization: Grind the dried sample into a fine, homogenous powder using a ball mill, mortar and pestle, or a cryogenic grinder. Clean the grinding equipment thoroughly between samples to prevent cross-contamination.

-

Lipid Extraction (if necessary): For tissues with high lipid content (>5%), lipids should be removed as they are isotopically lighter than other macromolecules. A common method is accelerated solvent extraction (ASE) with a solvent like hexane (B92381) or a chloroform:methanol mixture.

-

Aliquoting for Analysis: Weigh the powdered sample into tin or silver capsules using a microbalance. The target weight will depend on the expected carbon and nitrogen content of the sample and the sensitivity of the mass spectrometer.

-

Storage: Store the encapsulated samples in a desiccator until analysis to prevent the absorption of atmospheric moisture.

Protocol 2: Cleaning of Glassware for Isotope Analysis

-

Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent. Use appropriate brushes to scrub all surfaces.

-

Rinse: Rinse thoroughly with tap water, followed by at least three rinses with deionized water.

-

Acid Wash (Optional but Recommended): Soak the glassware in a 10% HCl solution for at least 4 hours (or overnight) to remove any metal contaminants.

-

Final Rinse: Rinse again multiple times with deionized water to ensure all acid is removed.

-

Drying: Dry the glassware in an oven at a temperature that will not damage the glass (e.g., 105°C).

-

Storage: Cover the openings of the clean glassware with aluminum foil to prevent dust contamination during storage.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a stable isotope tracer study.

References

Technical Support Center: 4-Methyl-2-oxopentanoic acid-13C sodium

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Methyl-2-oxopentanoic acid-13C sodium (also known as α-Ketoisocaproic acid-13C sodium) in their experiments. This guide focuses on addressing specific data analysis issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled version of α-ketoisocaproic acid, a metabolite of the amino acid L-leucine.[1] It is primarily used as a tracer in metabolic flux analysis (MFA) studies to investigate cellular metabolism.[2][3] By tracking the incorporation of the 13C label into various metabolites, researchers can quantify the rates (fluxes) of metabolic pathways.[4] It can also be used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[3][5]

Q2: Why is it crucial to correct for the natural abundance of isotopes in my data analysis?

A2: It is essential to correct for naturally occurring isotopes, such as 13C (1.07% natural abundance), 15N, and 18O, because they contribute to the mass isotopologue distribution (MID) of a metabolite.[6] Failure to correct for these natural isotopes will lead to inaccurate calculations of isotopic enrichment and, consequently, incorrect metabolic flux estimations.[7] The correction is particularly important when using derivatization agents for gas chromatography-mass spectrometry (GC-MS), as these agents add more atoms that have naturally occurring isotopes.[6][7]

Q3: What is the difference between metabolic steady state and isotopic steady state?

A3: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites are constant over time. Isotopic steady state is reached when the isotopic enrichment of metabolites becomes constant after the introduction of a labeled tracer.[7] It is a critical assumption for many 13C-MFA calculations that isotopic steady state has been achieved.[8] To confirm this, you should measure isotopic labeling at multiple time points to ensure it is no longer changing.[8]

Q4: How does the choice of analytical platform (e.g., GC-MS vs. LC-MS) impact data analysis?